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molecular formula C12H15BrO2 B8397764 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane

2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane

Cat. No. B8397764
M. Wt: 271.15 g/mol
InChI Key: DLIANJNZCYTSCB-UHFFFAOYSA-N
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Patent
US08420626B2

Procedure details

A solution consisting of o-bromobenzaldehyde (150 mmol), neopentyl glycol (180 mmol), pyridyl p-tolylsulfonate (15 mmol) and benzene (800 ml) was refluxed and azeotropic dewatered for 6 hours. The reaction mixture was cooled and diluted with water. The aqueous phase was extracted with ethyl acetate. The combined organic phase was washed with saturated sodium chloride aqueous solution, dried (Na2SO4), filtrated, concentrated and column separated (eluant: n-hexane/ethyl acetate system) to give 35.1 g of a white solid ketal, yield 86%.
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
180 mmol
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1]C1C=CC=CC=1C=O.[OH:10][CH2:11][C:12]([CH3:16])([CH2:14][OH:15])[CH3:13].[C:17]1([CH3:33])[CH:22]=[CH:21][C:20](S(OC2C=CC=CN=2)(=O)=O)=[CH:19][CH:18]=1.C1C=CC=CC=1>O>[Br:1][C:19]1[CH:18]=[C:17]([CH:33]2[O:15][CH2:14][C:12]([CH3:16])([CH3:13])[CH2:11][O:10]2)[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
150 mmol
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
180 mmol
Type
reactant
Smiles
OCC(C)(CO)C
Step Three
Name
Quantity
15 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC1=NC=CC=C1)C
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phase was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
column separated (eluant: n-hexane/ethyl acetate system)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1OCC(CO1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 863%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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